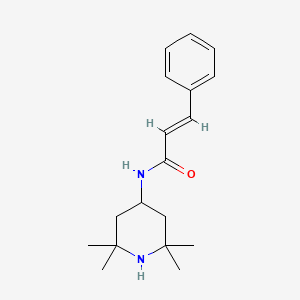
3-phenyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)acrylamide
Vue d'ensemble
Description
3-phenyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)acrylamide, also known as PPAA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PPAA belongs to the class of piperidine derivatives and is synthesized through various methods.
Mécanisme D'action
The mechanism of action of 3-phenyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)acrylamide is not fully understood. However, studies have shown that 3-phenyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)acrylamide exerts its neuroprotective effects by activating the Nrf2/ARE pathway, which regulates the expression of antioxidant and detoxifying enzymes. 3-phenyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)acrylamide also inhibits the activation of NF-κB, a transcription factor that regulates the expression of inflammatory genes.
Biochemical and Physiological Effects:
3-phenyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)acrylamide has been shown to have various biochemical and physiological effects. 3-phenyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)acrylamide reduces oxidative stress and inflammation in cells, leading to neuroprotection and anti-inflammatory effects. 3-phenyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)acrylamide has also been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
3-phenyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)acrylamide has several advantages for lab experiments. It is easily synthesized, has high purity, and is stable under various conditions. However, 3-phenyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)acrylamide has limitations, including its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
For 3-phenyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)acrylamide research include further investigation of its mechanism of action, optimization of its pharmacokinetic properties, and development of 3-phenyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)acrylamide analogs with improved efficacy and reduced toxicity. Additionally, 3-phenyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)acrylamide could be further explored for its potential applications in the treatment of neurodegenerative diseases, inflammatory diseases, and cancer.
Applications De Recherche Scientifique
3-phenyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)acrylamide has shown potential therapeutic applications in various scientific research studies. One such application is its use as a neuroprotective agent due to its ability to inhibit the formation of reactive oxygen species and reduce oxidative stress in cells. 3-phenyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)acrylamide has also shown anti-inflammatory properties, making it a potential treatment for inflammatory diseases. Furthermore, 3-phenyl-N-(2,2,6,6-tetramethyl-4-piperidinyl)acrylamide has been shown to have anticancer properties, making it a potential chemotherapeutic agent.
Propriétés
IUPAC Name |
(E)-3-phenyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O/c1-17(2)12-15(13-18(3,4)20-17)19-16(21)11-10-14-8-6-5-7-9-14/h5-11,15,20H,12-13H2,1-4H3,(H,19,21)/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NINUNTDSZFXXIZ-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)C=CC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)/C=C/C2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



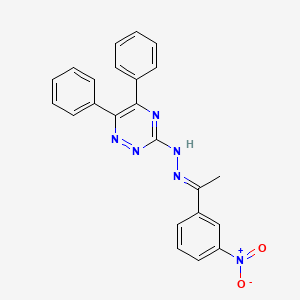
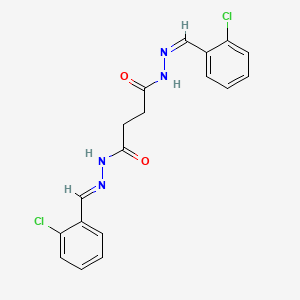
![1-(2-{2-[(4-chloro-1-naphthyl)oxy]ethoxy}ethyl)piperidine](/img/structure/B3857346.png)
![2-(4-methylphenoxy)-N'-[4-(methylthio)benzylidene]acetohydrazide](/img/structure/B3857358.png)
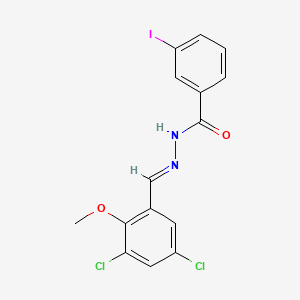
![N-(4-iodo-2-methylphenyl)-4-[2-(3-nitrobenzylidene)hydrazino]-4-oxobutanamide](/img/structure/B3857384.png)
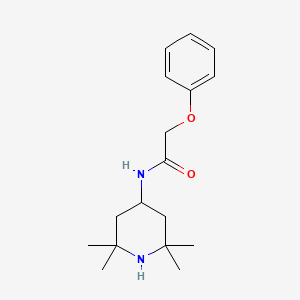
![3-(benzylideneamino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3857396.png)
![N'-[(5-nitro-2-furyl)methylene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B3857412.png)
![N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}-3-phenylacrylamide](/img/structure/B3857418.png)

![8-[4-(1-morpholin-4-ylethyl)phenyl]quinolin-4-amine](/img/structure/B3857423.png)
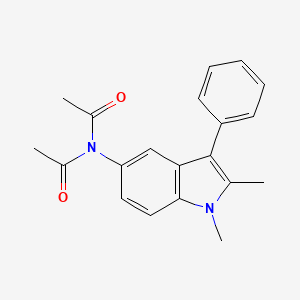
![4-[2-(1-benzylpropylidene)hydrazino]-N-(4-iodophenyl)-4-oxobutanamide](/img/structure/B3857429.png)